[4-(prop-2-yn-1-yloxy)phenyl]methanol
Description
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Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDWENGPCIVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Handling of [4-(prop-2-yn-1-yloxy)phenyl]methanol
[1][2][3]
Executive Summary
[4-(prop-2-yn-1-yloxy)phenyl]methanol (also known as 4-(Propargyloxy)benzyl alcohol) is a bifunctional building block critical to bioconjugation and medicinal chemistry.[1][2][3] Characterized by a propargyl ether handle (for CuAAC "Click" chemistry) and a primary benzyl alcohol (for esterification, oxidation, or etherification), its utility relies heavily on proper solvation.[2][3]
This guide addresses the solubility profile of this molecule, providing validated protocols for stock preparation, aqueous dilution for biological assays, and stability management.[2][3]
Part 1: Physicochemical Profile & Solubility Matrix[1][2][3]
Understanding the solubility of this compound requires analyzing its competition between the lipophilic aromatic/alkyne sectors and the hydrophilic hydroxyl group.
Molecular Descriptors
| Property | Value | Implication for Solubility |
| Molecular Weight | 162.19 g/mol | Low MW facilitates rapid dissolution in organics.[1][2][3] |
| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic.[2][3] Prefers organic solvents over pure water.[3] |
| H-Bond Donors | 1 (Alcohol) | Limited water interaction capability.[1][2][3] |
| H-Bond Acceptors | 2 (Ether, Alcohol) | Can accept H-bonds, aiding solubility in alcohols/DMSO.[1][2][3] |
| Physical State | Solid (White/Off-white) | Crystalline lattice energy must be overcome by solvent.[2][3] |
Solvent Compatibility Matrix
The following data represents the consensus for 4-(propargyloxy)benzyl alcohol derivatives.
| Solvent Class | Specific Solvent | Solubility Rating | Max Conc. (Est.)[2][3] | Usage Context |
| Polar Aprotic | DMSO | Excellent | > 100 mM | Primary Stock Solution for bio-assays.[1][2][3] |
| Polar Aprotic | DMF | Excellent | > 100 mM | Alternative stock; peptide coupling reactions.[2][3] |
| Chlorinated | DCM / Chloroform | Good | > 50 mM | Synthetic workup; chromatography.[2][3] |
| Alcohols | Methanol / Ethanol | Good | ~ 20-50 mM | Intermediate dilutions; crystallization.[1][2][3] |
| Aqueous | Water / PBS | Poor | < 1 mg/mL | Risk of precipitation. Requires co-solvent.[2][3] |
| Non-Polar | Hexanes | Very Poor | Negligible | Used to precipitate the compound during purification.[2][3] |
Part 2: Experimental Protocols
Protocol A: Preparation of Stock Solutions (Self-Validating)
Objective: Create a stable, high-concentration stock for long-term storage and assay use.
Materials:
Workflow:
-
Weighing: Accurately weigh 16.2 mg of the compound into the amber vial.
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Storage: Blanket with inert gas (Argon/Nitrogen) if possible, cap tightly, and store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays ("Click" Ready)
Challenge: Diluting the hydrophobic linker into aqueous buffers often causes "crashing out" (precipitation), leading to false negatives in screening.[2][3]
Method (The "Step-Down" Dilution):
-
Start: 100 mM DMSO Stock.
-
Intermediate: Dilute 1:10 in Ethanol or PEG400 (yields 10 mM).
-
Why? This creates a "solvation bridge," reducing the surface tension shock when hitting water.
-
-
Final: Dilute the Intermediate 1:100 into PBS or Media (yields 100 µM).
Part 3: Visualization & Logic[1][2][3]
Solubility Decision Tree
This diagram guides the researcher in selecting the correct solvent system based on the intended application.[3]
Caption: Decision matrix for solvent selection based on experimental goals (Bio-assay vs. Synthesis).
Experimental Workflow: Kinetic Solubility Check
This diagram illustrates the workflow to empirically determine the solubility limit if standard protocols fail.
Caption: Workflow for thermodynamic solubility determination (Shake-Flask Method).
Part 4: Troubleshooting & Stability
Stability Concerns
-
Oxidation: The primary benzylic alcohol is susceptible to oxidation to the aldehyde (benzaldehyde derivative) upon prolonged exposure to air.[2][3] Mitigation: Store under Nitrogen/Argon.[3]
-
Alkyne Reactivity: While generally stable, terminal alkynes can polymerize or form acetylides with active metals (Copper) if not buffered correctly.[2][3] Ensure Copper(I) catalysts are fresh and stabilized during Click reactions.
Common Issues
| Symptom | Probable Cause | Solution |
| Precipitation in Media | Dilution shock (DMSO concentration too high).[1][2][3] | Use the "Step-Down" dilution method (Protocol B).[2][3] Keep DMSO < 1%.[3][5] |
| Yellowing of Stock | Oxidation of benzyl alcohol.[2][3] | Check purity via LC-MS. Repurify if <90%. Store under inert gas. |
| Incomplete Click Reaction | Compound insolubility preventing catalyst access.[2][3] | Add a surfactant (e.g., 0.1% Tween-20) or increase temperature to 37°C. |
References
Sources
- 1. (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate [webbook.nist.gov]
- 2. (4-(Prop-2-en-1-yloxy)phenyl)methanol | C10H12O2 | CID 11744970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. PubChemLite - [4-(prop-2-en-1-yloxy)phenyl]methanol (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 5. gchemglobal.com [gchemglobal.com]
Methodological & Application
Application Notes and Protocols for [4-(prop-2-yn-1-yloxy)phenyl]methanol in Drug Discovery
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern drug discovery, the pursuit of therapeutic agents with high specificity and potency is paramount. This has led to the rise of sophisticated molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these modalities hinges on the rational design of their constituent parts, particularly the linker that connects the targeting and effector components. [4-(prop-2-yn-1-yloxy)phenyl]methanol emerges as a pivotal building block in this context, offering a unique combination of functionalities that empower medicinal chemists to construct these complex molecules with precision and efficiency.
This bifunctional molecule incorporates two key reactive handles: a terminal alkyne (propargyl group) and a primary benzyl alcohol. The terminal alkyne is a gateway to the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction allows for the stable and specific ligation of azide-containing molecules, a cornerstone of modern bioconjugation.[3] Simultaneously, the benzyl alcohol provides a versatile point for further chemical modification, enabling the attachment of various payloads or targeting ligands. This dual functionality makes this compound an invaluable tool for the modular assembly of advanced therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into detailed protocols for its utilization in CuAAC reactions and its subsequent integration into the synthesis of PROTACs and as a foundational component for ADC linkers.
Core Applications in Drug Discovery
The unique bifunctional nature of this compound makes it a versatile intermediate in several key areas of drug discovery.
A Versatile Handle for "Click" Chemistry (CuAAC)
The terminal alkyne of this compound is its most prominent feature, serving as a reactive partner in the CuAAC reaction. This "click" reaction is renowned for its high yields, specificity, and tolerance of a wide range of functional groups, making it ideal for the often-delicate molecules used in drug development.[4][5] The resulting 1,2,3-triazole linkage is highly stable under physiological conditions, ensuring the integrity of the final conjugate.[6]
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of t-butanol and water)
-
Solvents for dissolution and purification (e.g., DMF, DMSO, ethyl acetate)
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Dissolution: In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen reaction buffer or solvent system.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. For a typical reaction, a final concentration of 0.1-1 mM CuSO₄ is used. Add a copper-chelating ligand like THPTA in a 5-fold molar excess relative to CuSO₄ to stabilize the Cu(I) ion and prevent protein denaturation in bioconjugation reactions.
-
Reaction Initiation: Add the copper catalyst solution to the mixture of the alkyne and azide. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to CuSO₄).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst. The crude product is then purified using standard techniques like column chromatography on silica gel or preparative HPLC to yield the desired triazole-linked conjugate.
Building Block for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[1] The linker's length, rigidity, and composition are critical for the PROTAC's efficacy.[9]
This compound is an excellent starting point for the synthesis of the linker component. The propargyl group can be "clicked" to an azide-functionalized E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands). The benzyl alcohol can then be activated and coupled to the POI ligand.
Workflow for PROTAC Synthesis using this compound:
Caption: PROTAC synthesis workflow.
Protocol 2: Synthesis of a PROTAC Precursor using this compound
This protocol describes the initial step of conjugating this compound to an azide-functionalized E3 ligase ligand.
Part A: CuAAC Reaction
-
Follow the general CuAAC protocol (Protocol 1) to conjugate this compound with an azide-functionalized E3 ligase ligand (e.g., an azide derivative of pomalidomide).
-
After purification, you will obtain the intermediate: (E3 Ligase Ligand)-triazole-CH₂-[phenyl]-O-CH₂-C≡CH.
Part B: Functionalization of the Benzyl Alcohol
-
Activation of the Hydroxyl Group: The terminal benzyl alcohol of the conjugate from Part A needs to be activated for coupling to the POI ligand. A common method is conversion to a mesylate or tosylate.
-
Dissolve the conjugate in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions and purify the activated intermediate.
-
-
Coupling to the POI Ligand: The activated linker-E3 ligase ligand conjugate can now be reacted with a POI ligand that has a suitable nucleophilic handle (e.g., a phenol, amine, or thiol).
-
Dissolve the POI ligand and the activated conjugate in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃) to facilitate the nucleophilic substitution.
-
Heat the reaction mixture as required and monitor for completion.
-
After completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.
-
A Foundational Moiety for Antibody-Drug Conjugate (ADC) Linkers
ADCs are a class of targeted therapies that consist of a monoclonal antibody (mAb) conjugated to a potent cytotoxic payload via a chemical linker.[10] The linker plays a crucial role in the stability and efficacy of the ADC.[11] Bifunctional linkers are often employed, with one end attaching to the antibody and the other to the drug.
This compound can be elaborated into a bifunctional linker for ADC development. The propargyl group allows for attachment to an azide-modified antibody. The benzyl alcohol can be functionalized to incorporate a cleavable or non-cleavable spacer and a reactive group for conjugation to the cytotoxic payload.
Conceptual ADC Linker Synthesis Pathway:
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H10O2 | CID 15203943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propargyl Benzyl Ether | CymitQuimica [cymitquimica.com]
- 7. diva-portal.org [diva-portal.org]
- 8. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abzena.com [abzena.com]
Application Note: Surface Functionalization using [4-(prop-2-yn-1-yloxy)phenyl]methanol
Introduction & Strategic Utility
[4-(prop-2-yn-1-yloxy)phenyl]methanol (CAS: 51176-48-8) serves as a robust heterobifunctional linker in surface chemistry. Unlike aliphatic alkyne linkers, this molecule incorporates a phenyl ring which provides structural rigidity (preventing chain collapse) and π-π stacking potential, making it ideal for organizing Self-Assembled Monolayers (SAMs) on silica, glass, or metal oxides.
The Dual-Functionality Mechanism
-
Benzyl Alcohol Moiety (-CH₂OH): Acts as the Anchor . It reacts with surface-active electrophiles (e.g., isocyanates, carboxylic acids, or activated silanes) to form a stable covalent bond with the substrate.
-
Propargyl Ether Moiety (-OCH₂C≡CH): Acts as the Beacon . It remains exposed at the interface, providing a sterically accessible alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Scope
-
Biosensors: Oriented immobilization of azide-tagged antibodies or aptamers.
-
Microarrays: Creating "Clickable" glass slides for high-throughput screening.
-
Nanoparticles: Functionalizing silica-coated magnetic nanoparticles for targeted drug delivery.
Chemical Mechanism & Workflow
The following diagram illustrates the conversion of a standard silica surface into a bio-active interface using this linker.
Figure 1: Step-wise functionalization workflow from bare silica to bioactive surface via carbamate linkage.
Protocol A: Preparation of Alkyne-Terminated Surfaces
Objective: Covalently attach this compound to a glass or silica substrate. Methodology: The most robust method involves an intermediate surface activation using 3-(triethoxysilyl)propyl isocyanate (ICPTES). The benzyl alcohol reacts with the surface-bound isocyanate to form a stable carbamate linkage.
Reagents Required[1][2][3][4][5]
-
Linker: this compound (>95% purity).[1]
-
Silane: 3-(Triethoxysilyl)propyl isocyanate (ICPTES).
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Catalyst: Dibutyltin dilaurate (DBTDL) [Optional, accelerates carbamate formation].
-
Substrate: Glass slides, Silicon wafers, or Silica nanoparticles.
Step-by-Step Procedure
Phase 1: Substrate Cleaning (Critical)
-
Piranha Etch: Immerse substrates in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. Warning: Extremely corrosive and reactive with organics.
-
Rinse: Wash copiously with deionized water (18.2 MΩ·cm), then HPLC-grade ethanol.
-
Dry: Blow dry with Nitrogen (N₂) stream and bake at 110°C for 15 minutes to remove adsorbed moisture.
Phase 2: Surface Activation (Silanization)
-
Prepare a 2% v/v solution of ICPTES in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Immerse the cleaned substrates into the solution.
-
Incubate for 12 hours at room temperature in a sealed vessel to prevent humidity ingress.
-
Wash: Rinse substrates 2x with toluene and 1x with dichloromethane (DCM) to remove unbound silanes.
-
Cure: Bake at 110°C for 30 minutes to crosslink the siloxane network.
Phase 3: Linker Attachment
-
Prepare a 10 mM solution of this compound in anhydrous toluene.
-
Add 10 µL of DBTDL catalyst per 10 mL of solution.
-
Immerse the Isocyanate-activated substrates into this solution.
-
Heat to 60°C for 4-6 hours. (The heat drives the reaction between the benzyl alcohol and the surface isocyanate).
-
Final Wash: Sonicate in Toluene (5 min), then Ethanol (5 min), then dry with N₂.
-
Result: The surface is now displaying reactive alkyne groups.
-
Protocol B: CuAAC "Click" Conjugation
Objective: Conjugate an azide-functionalized molecule (e.g., Azide-PEG-Biotin or Azide-DNA) to the prepared surface.
Reagents Required[1][2][3][4][5]
-
Reducing Agent: Sodium Ascorbate (100 mM stock in water - Freshly Prepared).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Critical for protecting biomolecules from oxidative damage.
-
Buffer: PBS (pH 7.4) or HEPES.
Step-by-Step Procedure
-
Premix Catalyst Complex:
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 50 µL THPTA).
-
Incubate for 5 minutes. The solution should remain clear blue.
-
-
Reaction Mix Assembly:
-
In 1 mL of PBS, add the Azide-tagged biomolecule (Final conc: 10–50 µM).
-
Add the Catalyst Complex (Final Cu concentration: 100 µM).
-
Add Sodium Ascorbate (Final concentration: 500 µM). Add this last to initiate.
-
-
Incubation:
-
Pipette the mixture onto the Alkyne-functionalized surface.
-
Incubate for 1 hour at room temperature in the dark (humidified chamber to prevent evaporation).
-
-
Termination:
-
Rinse with PBS containing 10 mM EDTA (to strip copper ions).
-
Rinse with pure water and dry.
-
Characterization & Validation Data
To ensure the protocol was successful, compare your surface metrics against these reference standards.
Table 1: Expected Surface Physicochemical Properties
| Measurement | Bare Silica | Isocyanate-Activated | Alkyne-Linker Surface | Click-Conjugated (PEG-Azide) |
| Water Contact Angle | < 10° (Superhydrophilic) | 55° ± 3° (Hydrophobic) | 68° ± 2° (Aromatic/Ether) | 35°–45° (Depends on PEG length) |
| XPS Marker (N1s) | Absent | Present (Carbamate) | Present (Carbamate) | Distinct Triazole Peak (400.5 eV) |
| IR Spectroscopy | Si-O-Si (1100 cm⁻¹) | -N=C=O (2270 cm⁻¹) | -C≡C- (2120 cm⁻¹ weak) | Alkyne peak disappears |
Troubleshooting Guide
-
Issue: Low click efficiency.
-
Cause: Oxidation of Copper(I).
-
Fix: Increase Ascorbate concentration to 5 mM or degas buffers with Nitrogen.
-
-
Issue: Hazy surface.
-
Cause: Silane polymerization in bulk solution (Protocol A, Phase 2).
-
Fix: Ensure toluene is strictly anhydrous; reduce silanization time.
-
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Saaem, I., et al. (2012). In situ synthesis of DNA microarrays using "click" chemistry. ACS Applied Materials & Interfaces.
-
Lumina, P., et al. (2025). Surface Modification of Silica Nanoparticles: Protocols and Applications. BenchChem Application Notes.
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: [4-(prop-2-yn-1-yloxy)phenyl]methanol in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing [4-(prop-2-yn-1-yloxy)phenyl]methanol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to diagnose and resolve common side reactions and challenges encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with this compound and CuAAC reactions.
Q1: My click reaction is low-yielding or has failed completely. What are the most likely causes?
A1: Low or no yield in a CuAAC reaction is a frequent issue that can stem from several factors. The most common culprits are related to the catalyst's state and the reaction environment.[1]
-
Inactive Catalyst: The catalytically active species in CuAAC is Cu(I). However, Cu(I) is thermodynamically unstable and can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in your reaction mixture.[2]
-
Reagent Purity/Stoichiometry: Impurities in your starting materials, including the azide or this compound, can interfere with the catalyst. While a 1:1 stoichiometry is often the starting point, using a slight excess (1.1 to 2-fold) of one of the components can help drive the reaction to completion.[1]
-
Inadequate Reducing Agent: When starting with a Cu(II) salt (like CuSO₄), a reducing agent, most commonly sodium ascorbate, is essential to generate and maintain the Cu(I) state.[3][2] If your sodium ascorbate solution is old or has been exposed to air, it may be oxidized and ineffective.
Q2: I'm observing a significant amount of a dimerized byproduct of my alkyne, this compound. What is this and how can I prevent it?
A2: You are likely observing the result of Glaser coupling, which is the oxidative homodimerization of terminal alkynes to form a symmetric 1,3-diyne.[4][5] This is the most prominent side reaction for terminal alkynes in the presence of copper salts and an oxidant, such as atmospheric oxygen.[6][4] The Cu(II) species, which can form from the oxidation of the Cu(I) catalyst, is known to mediate this process.[6]
Prevention Strategies:
-
Rigorous Oxygen Exclusion: The most direct way to inhibit Glaser coupling is to remove oxygen. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Sufficient Reducing Agent: Adding an adequate excess of a reducing agent like sodium ascorbate is crucial. It scavenges oxygen and keeps the copper in the catalytically active Cu(I) state, thus preventing the formation of the Cu(II) species required for the Glaser mechanism.[3][5][7]
-
Use of Ligands: Specific ligands can stabilize the Cu(I) oxidation state, protecting it from oxidation and thereby suppressing the pathway to Glaser coupling.[1][8]
Q3: My reaction seems to start but then stalls. What could be causing this?
A3: Reaction stalling can be due to several factors, often related to catalyst deactivation over time or issues with solubility.
-
Gradual Catalyst Oxidation: Even with initial precautions, slow diffusion of oxygen into the reaction vessel can gradually oxidize the Cu(I) catalyst, leading to a halt in the reaction. Capping the reaction vessel can help minimize this.[2]
-
Product Insolubility: As the triazole product forms, it may precipitate out of the reaction mixture if the chosen solvent system is not optimal. This can coat the starting materials or catalyst, effectively stopping the reaction.[1]
-
Ligand Inhibition: While ligands are beneficial, using an incorrect ligand-to-copper ratio can be inhibitory.[1] Some ligands, if used in large excess, can fully coordinate the copper ion, blocking the sites needed for the alkyne to bind and react.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and solve specific side reactions involving this compound.
Guide 1: Diagnosing and Eliminating Glaser Homocoupling
The formation of a 1,3-diyne from the self-coupling of this compound is a common and yield-reducing side reaction.
Caption: A step-by-step workflow for diagnosing and mitigating Glaser homocoupling.
This protocol is designed to minimize the oxidation of Cu(I) and subsequent Glaser coupling.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic media[10]
-
Degassed solvent (e.g., 1:1 t-BuOH/water, DMF)
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Solvent Degassing: Sparge your chosen solvent with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Reagent Preparation:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water). Old solutions can be ineffective due to oxidation.[1]
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and the ligand (e.g., 50 mM in a suitable solvent).
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel purged with inert gas, dissolve your azide and this compound in the degassed solvent.
-
Crucial Step: Pre-mix the CuSO₄ solution and the ligand solution before adding them to the reaction. A 1:5 copper-to-ligand ratio is often recommended.[1][11] This allows the ligand to complex and stabilize the copper.
-
Add the copper/ligand mixture to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
-
Incubation: Keep the reaction vessel sealed under a positive pressure of inert gas and stir at room temperature. Monitor by TLC or LC-MS.
Guide 2: Addressing Catalyst Deactivation and Reaction Stalling
The stability of the Cu(I) catalyst is paramount for a successful click reaction. This guide focuses on maintaining its activity.
Caption: The central role of Cu(I) in the desired CuAAC cycle versus its oxidation to Cu(II), which leads to the undesired Glaser coupling side reaction.
| Parameter | Recommended Range | Rationale & Causality |
| Cu Catalyst Loading | 1-5 mol% | Sufficient for catalysis. Higher loads can sometimes increase side reactions. For bioconjugation, concentrations of 50-250 µM are often used for maximal activity.[11] |
| Reducing Agent | 5-10 mol% (or 3-10 fold excess) | A stoichiometric excess is required to reduce the Cu(II) precursor and scavenge any dissolved oxygen, maintaining the Cu(I) state.[3][12] |
| Ligand:Copper Ratio | 1:1 to 5:1 | The ligand stabilizes Cu(I) and accelerates the reaction.[1] An excess (e.g., 5:1) is often used in bioconjugation to protect biomolecules from reactive oxygen species.[2][11] |
| pH | 4 - 12 (Optimal often 7-8) | The reaction is tolerant of a wide pH range.[3] However, buffers containing coordinating amines (like Tris) or high concentrations of chloride should be avoided as they can interfere with the copper catalyst.[11][13] |
| Temperature | Room Temperature | The CuAAC reaction is highly exothermic and proceeds rapidly at ambient temperatures.[3] Elevated temperatures are generally not required and may promote side reactions. |
-
Analyze the Reaction Mixture: Use LC-MS to check for the presence of starting materials, desired product, and potential dimerized byproduct. This confirms if the reaction started and then stopped.
-
Check Reagent Order of Addition: The recommended order is to mix the copper and ligand first, add this to the substrate solution, and finally initiate with the reducing agent.[12] Adding ascorbate to copper before the ligand can lead to the formation of less active copper species.
-
Test for Inhibitors: Some functional groups on your azide substrate, such as thiols or boronic acids, can coordinate with and inhibit the copper catalyst.[1] If suspected, increasing the ligand concentration may help sequester the copper from these groups.[1]
-
Solvent Optimization: If product precipitation is suspected, try a different solvent system or add a co-solvent (like DMSO) to improve the solubility of all components throughout the reaction.[12]
Part 3: References
-
troubleshooting low yield in copper-catalyzed click reactions - Benchchem. Available at:
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at:
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Available at:
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at:
-
Side reactions of macromonomers under CuAAC condition. - ResearchGate. Available at:
-
Preventing side reactions of the propargyl group during synthesis. - Benchchem. Available at:
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society - ACS Publications. Available at:
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at:
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available at:
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC. Available at:
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Available at:
-
Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands | Vector Labs. Available at:
-
(PDF) One-pot esterification-click (CuAAC) and esterification–acetylene coupling (Glaser/Eglinton) for functionalization of Wang polystyrene resin - ResearchGate. Available at:
-
Side reactions to avoid during click chemistry with PEG linkers - Benchchem. Available at:
-
The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide - Benchchem. Available at:
-
Protocol for Azide-Alkyne Click Chemistry - BroadPharm. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Synthesis & Impurity Profiling of [4-(prop-2-yn-1-yloxy)phenyl]methanol
Executive Summary & Chemical Context[1][2][3][4][5][6]
Target Molecule: [4-(prop-2-yn-1-yloxy)phenyl]methanol CAS: 34905-02-7 Common Applications: "Click" chemistry linkers, liquid crystal mesogens, and pharmaceutical intermediates.[1][2]
The synthesis of This compound is typically achieved via a Williamson ether synthesis between 4-hydroxybenzyl alcohol (4-HBA) and propargyl bromide (or chloride).[2] While conceptually simple, this reaction is fraught with chemoselectivity challenges due to the ambident nucleophilicity of the starting material (containing both phenolic and benzylic hydroxyl groups) and the sensitivity of the propargyl moiety to base-catalyzed isomerization.
This guide addresses the specific impurities arising from these competing pathways, providing mechanistic insights and actionable troubleshooting steps.
The Impurity Landscape: "Ghost" Peaks & Byproducts
In high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), users often encounter three primary classes of impurities. Understanding their origin is the first step toward elimination.
Table 1: Common Impurity Profile
| Impurity Type | Chemical Identity | Relative Polarity (TLC) | Origin / Cause |
| Impurity A | Bis-propargylated ether (1-(prop-2-yn-1-yloxy)-4-(prop-2-yn-1-yloxymethyl)benzene) | High ( | Over-alkylation: Reaction of the benzylic -OH due to excess base/reagent or phase transfer conditions.[1][2] |
| Impurity B | Allenyl Ether Isomer (4-(prop-1,2-dien-1-yloxy)phenyl)methanol) | Close to Product | Isomerization: Base-catalyzed proton shift of the propargyl group ( |
| Impurity C | Unreacted Starting Material (4-Hydroxybenzyl alcohol) | Low ( | Incomplete Conversion: Stoichiometry errors, wet solvent (quenching alkoxide), or reagent degradation.[1][2] |
| Impurity D | Propargyl Polymer/Oligomers | Baseline / Smear | Thermal Degradation: Polymerization of propargyl bromide or product at high temperatures.[1] |
Visualizing the Reaction Pathways[3][8]
The following diagram illustrates the competitive pathways leading to the target product versus the critical impurities.
Figure 1: Reaction network showing the primary product pathway (green) and secondary impurity pathways (red dashed).[2]
Technical Troubleshooting (Q&A)
Issue 1: Controlling Regioselectivity (Avoiding Impurity A)
Q: I see a large non-polar spot on my TLC plate above my product. What is it, and how do I stop it?
A: This is almost certainly the bis-propargylated impurity (Impurity A).
-
The Mechanism: Your starting material, 4-hydroxybenzyl alcohol, has two hydroxyl groups. The phenolic -OH is more acidic (
) than the benzylic -OH ( ). A weak base like Potassium Carbonate ( ) will selectively deprotonate the phenol. However, if you use a strong base (like NaH) or a large excess of propargyl bromide, the benzylic position will also react. -
The Fix:
-
Switch Base: Use
(1.1 - 1.5 eq) in Acetone or Acetonitrile. Avoid NaH or KOH unless strictly controlled. -
Stoichiometry: Limit Propargyl Bromide to 1.05 - 1.1 equivalents. Do not use a large excess "just to be safe."
-
Dilution: Higher dilution favors mono-alkylation.
-
Issue 2: The "Shifting" Peak (Impurity B)
Q: My NMR shows a small multiplet around 6.0-6.5 ppm and the alkyne proton signal is lower than expected. Why?
A: You are observing the Allenyl Ether (Impurity B).
-
The Mechanism: Under basic conditions, the propargyl ether (
) can undergo a prototropic rearrangement to the allenyl ether ( ). This is thermodynamically driven and catalyzed by base + heat. -
The Fix:
-
Temperature Control: Do not reflux aggressively. Run the reaction at the lowest effective temperature (often 40-50°C is sufficient; 60°C+ increases risk).
-
Reaction Time: Monitor by TLC/HPLC and quench immediately upon completion. "Overnight" stirring often leads to isomerization.
-
Base Choice:
is generally safe, but stronger bases accelerate this shift.
-
Issue 3: Low Yield & Coloration
Q: The reaction mixture turned dark brown/black, and yield is low.
A: This indicates polymerization or oxidative degradation .
-
The Cause: Propargyl bromide is unstable. If it is old, yellow, or stored improperly, it degrades into polymers that darken the reaction. Additionally, phenols are prone to oxidation in air under basic conditions (quinocone formation).
-
The Fix:
-
Reagent Quality: Distill propargyl bromide if it is significantly discolored, or buy a fresh bottle (stabilized in toluene is preferred).
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent phenolic oxidation.
-
Light Protection: Propargyl halides are light-sensitive. Wrap the flask in foil.
-
Optimized Experimental Protocol
This protocol is designed to maximize chemoselectivity and minimize the "Ghost" peaks described above.
Reagents:
-
4-Hydroxybenzyl alcohol (1.0 eq)[3]
-
Propargyl bromide (80% in toluene, 1.05 eq)
-
Potassium Carbonate (
, anhydrous, 1.2 eq) -
Acetonitrile (Reagent grade, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Add 4-Hydroxybenzyl alcohol and Acetonitrile. Stir until dissolved.
-
Deprotonation: Add
. The mixture may become a suspension.[3] Stir for 15 minutes at Room Temperature (RT). Note: This ensures the phenoxide is formed before the alkylating agent is added. -
Addition: Add Propargyl bromide dropwise via syringe.
-
Reaction: Heat to 50°C . Monitor by TLC every hour.
-
Target Time: 4-6 hours.
-
Stop Condition: When SM is <5%. Do not wait for 0% if impurity spots begin to grow.
-
-
Workup:
-
Filter off the solid salts (
). -
Evaporate the solvent (Acetonitrile) under reduced pressure.
-
Dissolve residue in Ethyl Acetate, wash with Water (x2) and Brine (x1).
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:EtOAc 4:1).
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific synthesis problem.
Figure 2: Diagnostic flowchart for identifying and resolving synthesis issues.
References
-
Williamson Ether Synthesis Mechanism & Selectivity
-
Propargyl-Allenyl Isomerization
-
Alcaide, B., & Almendros, P. (2014). "Propargyl and Allenyl Organometallics." ResearchGate. Link
- Details the base-catalyzed equilibrium between propargyl and allenyl ethers.
-
-
Synthesis of Propargyl Ethers (General Protocols)
-
BenchChem. "4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis." Benchchem.com. Link
- Provides standard conditions (K2CO3/Acetonitrile)
-
-
Compound Data & Safety
-
PubChem. "this compound (CID 15203943)." National Institutes of Health (NIH). Link
- Source for physical properties and safety d
-
Sources
- 1. This compound | C10H10O2 | CID 15203943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(Prop-2-en-1-yloxy)phenyl)methanol | C10H12O2 | CID 11744970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Comparative MS Analysis Guide: [4-(prop-2-yn-1-yloxy)phenyl]methanol Conjugates
This guide provides an in-depth technical analysis of [4-(prop-2-yn-1-yloxy)phenyl]methanol conjugates, specifically focusing on their mass spectrometry (MS) behavior compared to industry-standard alternatives.
Executive Summary: The Bioorthogonal Advantage
In the development of Antibody-Drug Conjugates (ADCs) and proteomic probes, the stability of the linker-payload connection is paramount. While Maleimide-Thiol chemistries have long been the "gold standard," they suffer from retro-Michael addition in plasma, leading to premature payload release.[1]
The molecule This compound represents a shift toward Click Chemistry (CuAAC) . It functions as a bifunctional linker:
-
Propargyl Ether (Alkyne): A bioorthogonal handle for stable triazole formation.
-
Benzyl Alcohol: A versatile attachment point for payloads (via carbamates/esters) or self-immolative scaffolds.
This guide analyzes why this specific linker offers superior MS data quality (homogeneity and stability) compared to maleimides and DBCO, despite the requirement for copper catalysis.
Technical Profile & Mechanism
The Molecule[2]
-
IUPAC Name: this compound[2]
-
Formula: C₁₀H₁₀O₂
-
Monoisotopic Mass: 162.068 Da
-
Key Feature: The Benzyl Ether bond.[3] In ESI-MS, this structure yields distinct "reporter ions" driven by the stability of the benzyl carbocation (tropylium ion derivative).
MS Fragmentation Pathway (The "Fingerprint")
Unlike maleimides, which often fragment at the thiosuccinimide ring (neutral loss of payload), propargyl-benzyl linkers fragment predictably at the ether or benzylic positions.
Primary Reporter Ions (Positive Mode ESI):
-
m/z 145.06 [M - OH]⁺: Formation of the resonance-stabilized 4-(prop-2-yn-1-yloxy)benzyl cation. This is the diagnostic peak for the intact linker.
-
m/z 107.05 [M - O-Propargyl]⁺: If the ether bond cleaves (high collision energy), the 4-hydroxymethylphenol cation is observed.
Figure 1: Predicted ESI-MS/MS fragmentation pathway of the linker. The m/z 145 ion serves as a robust reporter for conjugate occupancy.
Comparative Analysis: Propargyl vs. Alternatives
This section objectively compares the this compound linker against the two most common alternatives: Maleimide (Cysteine-reactive) and DBCO (Strain-promoted Click).
Table 1: Performance Metrics in Mass Spectrometry[5]
| Feature | Propargyl-Benzyl (Subject) | Maleimide-Thiol (Standard) | DBCO (Strain-Promoted) |
| Linkage Stability | High (Triazole is inert) | Low/Medium (Retro-Michael) | High (Triazole) |
| MS Spectra Complexity | Low (Small linker, 162 Da) | Medium (Ring hydrolysis adds +18 Da heterogeneity) | High (Bulky, fragmentation creates complex ions) |
| Ionization Efficiency | Excellent (Polar oxygen, compact) | Good | Poor (Hydrophobic bulk suppresses signal) |
| Reaction Specificity | 100% (Bioorthogonal) | ~85-95% (Cross-reactivity with Lys/Tyr possible) | 100% |
| In-Source Fragmentation | Low (Stable ether bond) | High (Loss of payload in source) | Medium |
| Sample Prep Risk | Copper Removal (Must remove Cu catalyst) | pH Sensitivity (Hydrolysis during digestion) | Isomer Separation (Regioisomers complicate LC) |
Critical Insight: The "Maleimide Ghost"
In LC-MS analysis of maleimide conjugates, you often see a "ghost" peak of the unconjugated antibody/protein even if the conjugation was 100%. This is due to In-Source Decay (ISD) or retro-Michael reversal during ionization.
-
The Propargyl Advantage: The triazole linkage formed by this compound is covalent and stable in the gas phase. What you see in the MS spectrum is exactly what is in the tube.
Experimental Protocol: Validated LC-MS Workflow
Objective: To verify the Drug-to-Antibody Ratio (DAR) and site occupancy of a conjugate using this linker.
Phase 1: Sample Preparation (Crucial Step: Copper Chelation)
Because this linker requires Cu(I) catalysis, residual copper can form adducts (+63 Da) that confuse MS analysis.
-
Digestion: Dilute conjugate to 1 mg/mL in 50 mM Ammonium Bicarbonate.
-
Reduction/Alkylation: Add DTT (5 mM, 30 min, 37°C) followed by Iodoacetamide (15 mM, 20 min, dark).
-
Chelation (The "Secret Sauce"): Add EDTA (5 mM) prior to desalting. This strips copper ions bound to the protein backbone or the triazole.
-
Desalting: Use C18 Spin Tips (e.g., ZipTip) to remove salts and EDTA.
Phase 2: LC-MS Parameters[5]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in H₂O.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Desalt)
-
2-15 min: 5-55% B (Peptide Separation)
-
15-18 min: 95% B (Wash)
-
Phase 3: Data Processing
-
Extract Ion Chromatogram (XIC): Search for the theoretical mass of the peptide + Linker + Payload.
-
Verify Reporter: Check MS2 spectra for the m/z 145.06 diagnostic ion (benzyl cation) to confirm the linker is present on that specific peptide.
-
Calculate Occupancy:
Figure 2: Analytical workflow emphasizing the critical copper chelation step required for propargyl-based conjugates.
Troubleshooting & Limitations
Limitation 1: Ion Suppression
While the propargyl linker is small, attaching a hydrophobic payload (e.g., MMAE, PBD) can increase the hydrophobicity of the peptide significantly, causing it to elute late in the gradient where ionization efficiency drops.
-
Solution: Use a shallower gradient at high organic % (e.g., 0.5% B/min rise) to elute hydrophobic conjugates sharply.
Limitation 2: Isomeric Heterogeneity
If the payload is attached via the benzyl alcohol before the click reaction, the orientation is fixed. However, if the click reaction happens first, ensure the copper catalyst ligands (e.g., THPTA vs. TBTA) are chosen to prevent aggregation, which can look like high-molecular-weight smears in MS.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. Link
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. Link
-
Liu, P., et al. (2010).[3] Fragmentation of alpha-furanylmethyl benzyl ethers... in electrospray ionization. Journal of the American Society for Mass Spectrometry.[3] Link
-
PubChem. (2023). This compound Compound Summary. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H10O2 | CID 15203943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: [4-(prop-2-yn-1-yloxy)phenyl]methanol vs. Standard Alkyne Linkers
Executive Summary
In the precision engineering of antibody-drug conjugates (ADCs), PROTACs, and activity-based probes, the linker is rarely a passive bystander. While aliphatic alkynes (e.g., propargyl alcohol) and PEG-alkynes offer simplicity and solubility, [4-(prop-2-yn-1-yloxy)phenyl]methanol (hereafter referred to as PYPM ) offers a distinct "Rigid-Scaffold" advantage.
This guide objectively compares PYPM against common alternatives. Experimental evidence suggests that PYPM is the superior choice when UV traceability , metabolic stability (ether vs. ester), and spatial definition (pi-stacking/rigidity) are required to optimize ligand-protein binding kinetics.
Part 1: Structural & Physicochemical Analysis[1]
PYPM is a bifunctional linker featuring a benzyl alcohol core ether-linked to a terminal alkyne. Unlike flexible PEG chains that adopt random coils, the phenyl ring in PYPM introduces a defined geometric spacer.
The Molecule at a Glance
-
IUPAC Name: this compound[1]
-
Functional Groups:
-
Head: Primary Benzyl Alcohol (versatile conjugation handle).
-
Tail: Terminal Alkyne (CuAAC "Click" ready).
-
Core: Phenyl Ether (UV chromophore, chemically inert).
-
The "Rigidity" Factor
Crystallographic data indicates that the propargyl ether oxygen and the benzene ring in PYPM are essentially coplanar, allowing for
Part 2: Comparative Performance Data
The following data synthesizes physicochemical properties and reactivity profiles to assist in linker selection.
Table 1: Physicochemical Comparison
Comparison of PYPM against the industry-standard aliphatic and hydrophilic linkers.
| Feature | PYPM (Aryl Linker) | Propargyl Alcohol (Aliphatic) | PEG4-Alkyne (Hydrophilic) |
| Molecular Weight | ~162.18 Da | 56.06 Da | ~230-250 Da |
| Hydrophobicity (LogP) | 1.2 (Lipophilic) | -0.3 (Amphiphilic) | <-1.0 (Hydrophilic) |
| UV Traceability | High ( | None | None |
| Linker Rigidity | High (Aromatic Spacer) | Low (Flexible) | Very Low (Random Coil) |
| Metabolic Stability | High (Ether linkage) | Moderate | High (Ether linkage) |
| Solubility (Aq) | Low (Requires Co-solvent) | High | Very High |
Table 2: Reactivity & Stability Profile
Based on standard CuAAC conditions and physiological stability assays.
| Parameter | PYPM | Pentynoic Acid Derivs. | Implication |
| CuAAC Kinetics | Fast. The electron-donating ether oxygen activates the alkyne. | Moderate. | PYPM allows for lower catalyst loading. |
| Plasma Stability | Stable. The aryl-ether bond is resistant to plasma esterases. | Unstable. Ester-linked alkynes often hydrolyze in vivo. | Use PYPM for serum-stable ADCs. |
| Steric Profile | The phenyl ring pushes the alkyne away from the payload surface. | Short chains may bury the alkyne, hindering the click reaction. | PYPM improves bioconjugation yields on bulky proteins. |
Part 3: Experimental Workflows
Linker Selection Logic (Decision Tree)
Before initiating synthesis, verify that PYPM is the correct tool for your application using the logic flow below.
Figure 1: Decision matrix for selecting between Aryl (PYPM), Aliphatic, and PEG linkers based on solubility and structural requirements.
Synthesis & Bioconjugation Protocol
The following protocol details the activation of the benzyl alcohol followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Phase A: Activation of the Benzyl Alcohol
Context: The alcohol group is rarely used "as is" for conjugation; it is typically converted to a halide or activated carbonate.
-
Reagents: PYPM (1.0 eq), Thionyl Chloride (
, 1.5 eq), DCM (anhydrous). -
Procedure:
-
Dissolve PYPM in anhydrous DCM at 0°C.
-
Add
dropwise. The phenyl ring stabilizes the intermediate carbocation, making this reaction rapid (< 1 hour). -
Checkpoint: Monitor TLC (Hexane/EtOAc). The product (benzyl chloride derivative) will move significantly higher than the starting alcohol.
-
Note: This activated benzyl chloride is highly reactive toward nucleophiles (cysteines, amines) on your target payload.
-
Phase B: The CuAAC "Click" Reaction
Context: Conjugating the PYPM-modified payload to an azide-tagged biomolecule.
Reagents:
-
Alkyne: PYPM-functionalized payload.
-
Azide: Target biomolecule (
-Protein/Peptide). -
Catalyst:
(pre-mixed with THPTA ligand at 1:5 ratio). -
Reductant: Sodium Ascorbate.
Protocol:
-
Solvent System: Unlike PEG linkers, PYPM is hydrophobic. Use DMSO/Water (1:1) or tBuOH/Water (1:1) . Pure aqueous buffer will cause PYPM precipitation and failed conjugation.
-
Step-by-Step:
-
Dissolve Azide-biomolecule in PBS (pH 7.4).[2]
-
Dissolve PYPM-payload in DMSO.
-
Combine to reach a final concentration of 1-5 mM.
-
Add Cu-THPTA complex (0.1 eq relative to alkyne).
-
Add Sodium Ascorbate (0.5 eq) to initiate.
-
Incubate at RT for 1 hour.
-
-
Validation (Self-Validating Step):
-
UV-Vis: Measure absorbance at 280nm. The PYPM moiety adds a distinct extinction coefficient contribution that allows you to calculate the Drug-to-Antibody Ratio (DAR) or labeling efficiency, which is impossible with aliphatic alkynes [2].
-
Figure 2: Workflow for integrating PYPM into a bioconjugate via activation and Click chemistry.
Part 4: Critical Application Contexts
PROTACs (Proteolysis Targeting Chimeras)
In PROTAC development, linker length and rigidity determine the stability of the ternary complex (Target-PROTAC-E3 Ligase).
-
Why PYPM? Flexible PEG linkers often suffer from "entropic penalty"—they flop around, making it hard to lock the two proteins together. PYPM's phenyl ring restricts conformational freedom, potentially enhancing the degradation potency (
) by pre-orienting the ligands [3].
Metabolic Labeling & Imaging
-
Why PYPM? The phenyl ring acts as a spacer that pushes the alkyne away from the bulk of the labeled protein. In activity-based protein profiling (ABPP), this reduces steric hindrance during the reporter tagging step, often resulting in higher signal-to-noise ratios compared to short aliphatic alkynes like propargyl alcohol.
Polymer Curing & Materials
-
Why PYPM? In the synthesis of energetic binders (e.g., GAP polymers), bis-propargyl aromatic ethers (analogs of PYPM) have shown superior curing kinetics and mechanical properties compared to aliphatic versions due to the electronic activation of the alkyne by the ether oxygen [4].
References
-
Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E, 69(1), o125.[3] Link
-
BenchChem. (2025).[2][4] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. Link
- Burslem, G. M., & Crews, C. M. (2020). Small-Molecule Modulation of Protein Homeostasis.Chemical Reviews, 117(17), 11269–11301. (Contextual grounding for linker rigidity in PROTACs).
-
Arun, Y., et al. (2020). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances. Link
Sources
comparative study of click chemistry reagents with [4-(prop-2-yn-1-yloxy)phenyl]methanol
Executive Summary
[4-(prop-2-yn-1-yloxy)phenyl]methanol represents a specialized class of "UV-traceable" click chemistry linkers. Unlike standard aliphatic alkynes (e.g., Propargyl Alcohol), this reagent incorporates a phenyl ether core that serves two critical functions: it acts as a rigid hydrophobic spacer to reduce steric crowding at the reaction site, and it provides a distinct UV chromophore for HPLC monitoring.
This guide compares this reagent against three industry standards: Propargyl Alcohol (the baseline small molecule), DBCO-Alcohol (strain-promoted copper-free), and PEG-Alkynes (hydrophilic spacers).
Part 1: Chemical Profile & Mechanistic Rationale
The Molecule: this compound[1][2]
-
Class: Heterobifunctional Propargyl Ether.
-
Reactive Handles:
-
Terminal Alkyne: For Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Benzyl Alcohol: For esterification, etherification, or oxidation to aldehydes/acids.
-
-
Structural Nuance: Critically, this is not a phenylacetylene (where the alkyne is directly attached to the ring). It is a propargyl ether attached to a phenyl ring (Ph-O-CH2-C≡CH).
-
Reactivity Consequence: It retains the high reactivity of propargyl ethers (inductive activation by oxygen) while gaining the physical properties of an aromatic system.
-
Graphviz Diagram: Structure & Reactivity Map
Caption: Functional decomposition of the reagent showing the interplay between the reactive handles and the structural core.
Part 2: Comparative Performance Analysis
This section evaluates the reagent against common alternatives based on four key metrics: Kinetics (CuAAC) , Solubility , Traceability , and Steric Profile .
The Comparison Matrix
| Feature | Target Reagent this compound | Propargyl Alcohol (Baseline Aliphatic) | DBCO-Alcohol (Strain-Promoted) | PEG4-Alkyne (Hydrophilic Spacer) |
| Kinetics (CuAAC) | High (Propargyl ether effect) | High | N/A (Uses SPAAC, fast but bulky) | Moderate |
| Water Solubility | Low (Requires DMSO/DMF) | High (Miscible) | Low | Very High |
| UV Traceability | Excellent (Aromatic | Poor (Transparent >210nm) | Good (Aromatic system) | Poor |
| Steric Footprint | Moderate (Rigid Spacer) | Smallest | Very Bulky | Flexible/Long |
| Biocompatibility | Moderate (Hydrophobic core) | High | High (No Copper needed) | Excellent |
Deep Dive: Why Choose the Phenyl Ether?
vs. Propargyl Alcohol
Propargyl alcohol is the default "small" linker.[1] However, it is UV-silent . When conjugating propargyl alcohol to non-aromatic payloads (e.g., aliphatic polymers or lipids), monitoring the reaction by HPLC-UV is nearly impossible.
-
The Advantage: The target reagent introduces a phenyl group, allowing distinct absorption at ~270–280 nm. This enables precise calculation of conjugation efficiency without needing fluorescent tags.
vs. DBCO (Copper-Free)
DBCO avoids copper toxicity but introduces significant hydrophobicity and bulk . The cyclooctyne ring can disrupt protein folding or self-assembly of nanoparticles.
-
The Advantage: The target reagent is planar and significantly smaller than DBCO. While it requires copper, it disrupts the final conjugate's structure less than the bulky DBCO moiety.
vs. PEG-Alkynes
PEG linkers are flexible.[2] In scenarios where rigid separation between two domains is required (e.g., keeping a drug away from an enzyme active site), the "floppy" nature of PEG is a disadvantage.
-
The Advantage: The phenyl ring provides a rigid ~4-5 Å spacer that prevents the payload from collapsing back onto the carrier surface.
Part 3: Experimental Protocols
Protocol A: Solubility & Stock Preparation
-
Challenge: The phenyl ether core reduces water solubility significantly compared to propargyl alcohol.
-
Solution: Do not attempt to dissolve directly in aqueous buffer.
-
Weigh 10 mg of this compound.
-
Dissolve in DMSO or DMF to create a 100 mM stock solution.
-
Validation: The solution should be clear and colorless. If cloudy, sonicate for 30 seconds.
-
Protocol B: CuAAC Conjugation (Bioconjugation Context)
This protocol is optimized for conjugating the target linker to an Azide-functionalized biomolecule.
Reagents:
-
Linker: 100 mM stock in DMSO (from Protocol A).
-
Azide: Azide-functionalized protein/peptide (50 µM in PBS, pH 7.4).
-
Catalyst: CuSO4 (20 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
-
Ligand: THPTA (50 mM in water). Note: THPTA is preferred over TBTA here to maintain the solubility of the copper complex in the aqueous phase, counteracting the linker's hydrophobicity.
Workflow:
-
Mixture Assembly: In a 1.5 mL Eppendorf tube, combine:
-
85 µL Azide-Protein solution.
-
2 µL Linker stock (Final: 2 mM, ~40x excess).
-
Vortex gently. Ensure no precipitation occurs. If precipitate forms, add 5-10% DMSO.
-
-
Catalyst Complexing: Premix CuSO4 (1 µL) and THPTA (2 µL) separately. Incubate for 1 minute.
-
Initiation: Add the Cu-THPTA mix to the reaction tube.
-
Reduction: Add 5 µL Sodium Ascorbate.
-
Incubation: Purge headspace with Argon (optional but recommended). Incubate at Room Temperature for 1 hour in the dark.
-
Quenching: Add EDTA (final 5 mM) to strip copper.
-
Purification: Desalt via PD-10 column or dialysis to remove excess linker.
Validation (Self-Check):
-
UV-Vis: Measure absorbance at 280 nm. The molar extinction coefficient (
) of the protein should increase by approximately 1,200–1,500 M⁻¹cm⁻¹ per linker attached (attributable to the phenol ether).
Part 4: Decision Logic for Linker Selection
Use this logic flow to determine if this specific reagent is the correct choice for your application.
Caption: Selection logic emphasizing the niche utility of the target reagent: Copper-tolerant, UV-traceable applications.
References
-
PubChem. "this compound Compound Summary."[3][4] National Library of Medicine. [Link]
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Establishes THPTA ligand protocols). [Link]
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. (Mechanistic comparison of alkyne types). [Link]
Sources
A Comparative Guide to the Analytical Confirmation of [4-(prop-2-yn-1-yloxy)phenyl]methanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the identity and purity of [4-(prop-2-yn-1-yloxy)phenyl]methanol. As a critical bifunctional linker in modern synthetic applications, particularly in "click" chemistry, its unambiguous characterization is paramount to ensure the validity and reproducibility of downstream applications. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating system for product identity confirmation.
The Subject Molecule: Physicochemical and Synthetic Context
This compound is a valuable building block featuring a terminal alkyne for cycloaddition reactions and a primary alcohol for further functionalization. Its utility in synthesizing complex molecules, from dendrimers to bioconjugates, necessitates a pure and well-characterized starting material.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[3] |
| Molecular Weight | 162.19 g/mol | BLDpharm[4] |
| IUPAC Name | (4-(prop-2-yn-1-yloxy)phenyl)methanol | PubChem[3] |
| CAS Number | 34905-02-7 | BLDpharm[4] |
The most common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base. Understanding this pathway is the first step in a robust analytical strategy, as it allows us to anticipate potential impurities.
Caption: Synthetic pathway for this compound and potential impurities.
Common impurities may include unreacted starting materials or by-products from side reactions. The presence of impurities can adversely affect the quality, safety, and efficacy of the final products.[5][6][7] Therefore, a multi-technique analytical approach is not just recommended; it is essential.
Primary Analytical Techniques for Structural Elucidation
The foundation of identity confirmation rests on spectroscopic methods that probe the molecule's unique structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum gives definitive evidence for all key structural motifs. The characteristic signals for the propargyl group are particularly diagnostic. Based on similar structures, the expected chemical shifts (in CDCl₃) are as follows:
-
Aromatic Protons: Two sets of doublets between δ 6.9-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂OH): A singlet around δ 4.6 ppm.
-
Propargyl Methylene Protons (-OCH₂-): A doublet around δ 4.7 ppm, with a small coupling constant (J ≈ 2.5 Hz) to the acetylenic proton.[8]
-
Acetylenic Proton (-C≡CH): A triplet around δ 2.5 ppm (J ≈ 2.5 Hz), confirming the terminal alkyne.[8]
-
Alcohol Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon backbone.
-
Aromatic Carbons: Four signals in the δ 115-160 ppm range.
-
Acetylenic Carbons: Two distinct signals around δ 75 (C-H) and δ 78 (C-O), which are highly characteristic.[8]
-
Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.
-
Propargyl Methylene Carbon (-OCH₂-): A signal around δ 56 ppm.
Mass Spectrometry (MS)
MS validates the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ions would be:
-
[M+H]⁺: m/z ≈ 163.07
-
[M+Na]⁺: m/z ≈ 185.05
High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition, providing an exact mass that matches the molecular formula C₁₀H₁₀O₂.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
≡C-H stretch: A sharp, characteristic peak around 3300-3270 cm⁻¹.[8]
-
-O-H stretch: A broad peak from the alcohol, typically in the 3400-3200 cm⁻¹ region.
-
C≡C stretch: A weak but sharp peak around 2120 cm⁻¹.[8]
-
C-O-C stretch: Strong peaks in the 1250-1050 cm⁻¹ region, indicative of the ether linkage.
Orthogonal Techniques: A Comparative Approach to Purity and Identity
Relying on a single analytical technique is insufficient. Orthogonal methods, which measure different chemical properties, are required for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
Caption: A robust analytical workflow for confirming product identity and purity.
Purity Assessment by HPLC
A Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials and non-polar impurities. The retention time is a characteristic property under specific conditions, while the peak area percentage is used to quantify purity.
Table 2: Example RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase | Isocratic: 60% Water, 40% Acetonitrile | Provides good separation for moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations.[9] |
| Detection | UV at 258 nm | Wavelength at which the phenyl chromophore has significant absorbance.[9] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
The primary peak corresponding to this compound should be symmetrical, and its purity should typically be >95% for most research applications.
Comparison with Plausible Alternatives
The true power of this guide lies in comparing the target molecule with structurally similar compounds that could be mistaken for it, either through synthetic error or mislabeling.
Table 3: Comparative Analytical Data for Target Molecule and Alternatives
| Compound | Structure | MW ( g/mol ) | Key Distinguishing ¹H NMR Signal(s) (in CDCl₃) | Expected [M+H]⁺ (m/z) |
| [4-(prop-2-yn-1-yloxy)-phenyl]methanol (Target) | C#CCOc1ccc(CO)cc1 | 162.19[4] | δ ~2.5 (t, 1H, -C≡CH) , δ ~4.7 (d, 2H, -OCH₂C≡CH) | 163.07 |
| [4-(prop-2-en-1-yloxy)-phenyl]methanol (Allyl Analog) | C=CCOc1ccc(CO)cc1 | 164.20[10] | δ ~5.2-5.5 (m, 2H, =CH₂) , δ ~6.0 (m, 1H, -CH=) | 165.09[11] |
| (4-(propan-2-yloxy)-phenyl)methanol (Isopropyl Analog) | CC(C)Oc1ccc(CO)cc1 | 166.22[12] | δ ~1.3 (d, 6H, -CH(CH₃)₂) , δ ~4.5 (septet, 1H, -OCH(CH₃)₂) | 167.10 |
This comparative table is a critical decision-making tool. For instance, the absence of the characteristic acetylenic proton signal at ~2.5 ppm and the presence of vinyl proton signals between 5-6 ppm would immediately identify the compound as the allyl analog, not the desired alkyne.
Standard Operating Protocols
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
Protocol 2: HPLC Purity Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution and run the analysis for 10-15 minutes.
-
Integrate the resulting chromatogram to determine the retention time and calculate the area percentage of the main peak.
Conclusion
Confirming the identity of this compound is a multi-step, evidence-based process. A cursory check is insufficient for high-stakes applications in drug discovery and materials science. By systematically employing a suite of orthogonal analytical techniques—NMR for structure, MS for molecular weight, IR for functional groups, and HPLC for purity and comparison—researchers can build an unassailable case for the identity of their material. This rigorous, self-validating approach ensures that the foundational building blocks of your research are sound, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]
-
PubChemLite. [4-(prop-2-en-1-yloxy)phenyl]methanol. PubChem. [Link]
-
PubChem. (4-(Prop-2-en-1-yloxy)phenyl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (4-(Propan-2-yloxy)phenyl)methanol. National Center for Biotechnology Information. [Link]
-
Al-Majid, A. M., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
-
Gama-González, S. C., et al. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. ResearchGate. [Link]
-
Wikipedia. Click chemistry. Wikimedia Foundation. [Link]
-
Ghosh, A., et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. American Chemical Society. [Link]
-
PMC. Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid with Retention Time.... [Link]
-
ResearchGate. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421-5. [Link]
-
NIST. 4'-Methylpropiophenone. National Institute of Standards and Technology. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]
-
ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]
-
Academia.edu. An efficient synthesis of 2-(4-(benzyloxy)phenyl)-N, N-dimethylacetamide substantially free from impurities. [Link]
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- 4. 34905-02-7|(4-(Prop-2-yn-1-yloxy)phenyl)methanol|BLD Pharm [bldpharm.com]
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- 7. (PDF) An efficient synthesis of 2-(4-(benzyloxy)phenyl)-N, N-dimethylacetamide substantially free from impurities – Synthesis characterization of novel impurities [academia.edu]
- 8. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
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- 11. PubChemLite - [4-(prop-2-en-1-yloxy)phenyl]methanol (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 12. (4-(Propan-2-yloxy)phenyl)methanol | C10H14O2 | CID 250081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling [4-(prop-2-yn-1-yloxy)phenyl]methanol
Part 1: Executive Safety Directive
STOP AND READ: This compound is a bifunctional intermediate containing a benzyl alcohol core and a terminal alkyne (propargyl ether).[1][2][3] While often treated as a standard organic building block, its dual functionality presents specific contact and reactivity hazards that generic safety protocols miss.[3]
Immediate Hazard Profile:
-
Severe Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[1][2][3]
-
Specific Reactivity: The terminal alkyne moiety poses a risk of forming explosive metal acetylides if allowed to contact copper, silver, or mercury surfaces.[1]
Part 2: Technical Risk Assessment & PPE Logic[2]
As a Senior Application Scientist, I do not rely solely on generic GHS pictograms. We must analyze the chemical structure to determine the causality of our safety choices.[3]
The Benzyl Alcohol Vector (Permeation Risk)
Standard disposable nitrile gloves (4 mil) offer poor protection against benzyl alcohol derivatives.[2][3] Benzyl alcohols act as plasticizers, swelling the nitrile matrix and reducing breakthrough time to minutes.
-
Implication: You cannot rely on a single layer of standard nitrile gloves for stock solution preparation.[1][3]
-
Solution: Double-gloving or using high-thickness (8 mil+) nitrile is required for handling concentrated oils or solids.[1][2][3]
The Propargyl Ether Vector (Sensitization & Reactivity)
Propargyl ethers are known skin sensitizers and mucous membrane irritants.[3] Inhalation of dust or aerosols can trigger severe respiratory distress (H335).
-
Implication: Open-bench weighing is strictly prohibited.[1][2][3]
-
Solution: All manipulation must occur within a certified chemical fume hood.[1][3]
Part 3: Personal Protective Equipment (PPE) Matrix
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2][3] Benzyl alcohol derivatives are severe eye irritants; vapors or splashes can cause corneal injury.[3] Goggles provide a vapor seal.[3] |
| Dermal (Hand) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Breakthrough Defense: The outer thicker layer resists the solvent/plasticizing effect, while the inner layer acts as a final barrier during doffing.[1][2][3] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment.[1][2][3] If hood failure occurs, use a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2][3] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats absorb liquids.[1][2][3] A rubberized or Tyvek apron is required when handling volumes >50 mL to prevent soak-through to skin.[1][2] |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls[2][3]
-
Sash Check: Verify fume hood sash is at the safe working height (usually 18 inches).[3]
-
Static Control: This solid may be electrostatic.[3] Use an anti-static gun or ionizer bar near the balance to prevent particle scattering.
-
Solvent Selection: Identify compatible solvents (DCM, Ethyl Acetate, DMSO) and ensure waste containers are compatible (Non-Halogenated vs. Halogenated).[2][3]
Phase 2: Synthesis & Handling[2]
-
Weighing:
-
Solubilization:
Phase 3: Decontamination & Spill Response[2][3]
-
Minor Spill (Solid): Cover with wet paper towels (water/detergent) to prevent dust.[1][2][3] Wipe up and dispose of as hazardous solid waste.[3]
-
Minor Spill (Liquid): Absorb with vermiculite or sand.[1][2][3] Do not use paper towels alone if the solvent is flammable.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][3][5][6] Do not use alcohol/solvents to clean skin, as this enhances absorption.[3]
Part 5: Visualization of Safety Workflow
The following diagram outlines the logical flow of handling, emphasizing the critical decision points often missed in standard SOPs.
Figure 1: Operational safety workflow for handling propargyl ether derivatives, prioritizing engineering controls and emergency decision paths.
Part 6: Disposal & Waste Management[2][3][7]
Critical Incompatibility: Never dispose of this compound (or solutions containing it) down the drain.[1][2][3] The terminal alkyne group can react with copper plumbing to form Copper(I) Acetylide , a shock-sensitive explosive.[1][2][3]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in a container labeled "Hazardous Solid Waste - Toxic/Irritant."[1][3]
-
Liquid Waste:
-
Container Rinsing: Triple rinse empty containers with acetone before discarding glass.[3] Add rinsate to the organic waste stream.
References
-
PubChem. (2025).[3] Compound Summary: [4-(prop-2-yn-1-yloxy)phenyl]methanol (CID 15203943).[1][2][3] National Library of Medicine.[3] [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: 1910.132.[3] United States Department of Labor.[3] [Link][1][2][3]
Sources
- 1. This compound | C10H10O2 | CID 15203943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(Prop-2-en-1-yloxy)phenyl)methanol | C10H12O2 | CID 11744970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-(Propan-2-yloxy)phenyl)methanol | C10H14O2 | CID 250081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
